

3-Octen-2-ol: A Comprehensive Technical Guide for Researchers

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An In-depth Exploration of a Key Volatile Organic Compound in Biology and Flavor Chemistry

Abstract

3-Octen-2-ol is a naturally occurring volatile organic compound (VOC) that plays a significant role in the chemical ecology of fungi and plants, and is a key contributor to the characteristic aroma of many natural products, most notably mushrooms. This technical guide provides a comprehensive overview of **3-octen-2-ol**, detailing its chemical and physical properties, natural prevalence, biosynthetic origins, and diverse biological functions. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways and experimental workflows.

Introduction

3-Octen-2-ol, a C8 unsaturated alcohol, is a prominent member of the family of volatile compounds derived from the oxidation of fatty acids. Its distinctive mushroom and earthy aroma has made it a subject of interest in the food and fragrance industries.[1][2] Beyond its sensory characteristics, **3-octen-2-ol** functions as a semiochemical, mediating interactions between organisms.[3] This guide delves into the multifaceted nature of **3-octen-2-ol**, providing the foundational knowledge necessary for its study and potential applications.

Chemical and Physical Properties



3-Octen-2-ol is a colorless liquid with a characteristic mushroom-like, earthy, and slightly waxy odor.[1] It is sparingly soluble in water but soluble in organic solvents. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 3-Octen-2-ol

Property	Value	Reference(s)	
Molecular Formula	C8H16O	[4]	
Molecular Weight	128.21 g/mol [4]		
CAS Number	76649-14-4	[2]	
Boiling Point	98 °C at 2.00 mm Hg	[1]	
Density	0.826 - 0.836 g/cm3 at 25 °C	[4]	
Refractive Index	1.422 - 1.428 at 20 °C	[4]	
Flash Point	71.11 °C	[1]	
Odor Description	Mushroom, earthy, green, waxy	[1]	
Taste Threshold	20 ppm (mushroom, green, earthy)	[2]	
Odor Threshold	Information not available in search results		

Natural Occurrence and Concentration

3-Octen-2-ol is widespread in the natural world, particularly in the fungal kingdom, where it is a key component of the characteristic "mushroom" aroma. It is also found in a variety of plants and is a product of lipid oxidation in many food products. Table 2 summarizes the reported concentrations of **3-octen-2-ol** and related C8 compounds in various natural sources.

Table 2: Concentration of **3-Octen-2-ol** and Related C8 Compounds in Natural Sources



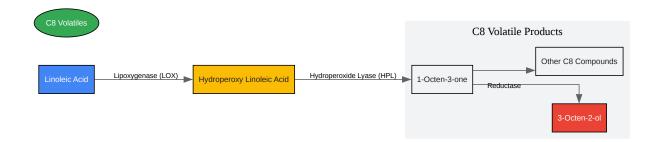
Source	Compound	Concentration (µg/g fresh weight unless otherwise noted)	Reference(s)
Pleurotus ostreatus (Oyster Mushroom)	1-Octen-3-ol	650.7 ± 212.4	[5]
Pleurotus eryngii (King Oyster Mushroom)	1-Octen-3-ol	622.0 ± 225.2	[5]
Tricholoma matsutake (Matsutake Mushroom)	1-Octen-3-ol	Key odorant	[6]
Various Mushroom Species	C8 Compounds (including 1-octen-3- ol, 3-octanol, 3- octanone)	44-97% of volatiles fraction	[5]

Biosynthesis of 3-Octen-2-ol

The primary biosynthetic pathway for **3-octen-2-ol** in fungi and plants involves the enzymatic oxidation of linoleic acid, an abundant polyunsaturated fatty acid. This process is catalyzed by a sequence of enzymes, primarily lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The pathway begins with the oxygenation of linoleic acid by lipoxygenase to form a hydroperoxide intermediate. This intermediate is then cleaved by hydroperoxide lyase to yield C8 compounds, including 1-octen-3-one, which can be subsequently reduced to 1-octen-3-ol and its isomer, **3-octen-2-ol**. The general enzymatic cascade is depicted in the following diagram.





Biosynthesis of **3-Octen-2-ol** from Linoleic Acid.

Biological Activities and Signaling

3-Octen-2-ol exhibits a range of biological activities, primarily acting as a semiochemical in insect-plant and insect-fungus interactions. It can function as both an attractant and a repellent, depending on the insect species and the context.

In some insects, such as the oriental fruit fly (Bactrocera dorsalis), 1-octen-3-ol, a closely related isomer, is a key volatile from host plants that guides oviposition behavior.[7] The perception of these volatile compounds occurs in the insect's antennae and maxillary palps, where they bind to specific odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). This binding event triggers a signal transduction cascade, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain, ultimately influencing the insect's behavior.[8][9]





Insect Olfactory Signaling Pathway for **3-Octen-2-ol**.

Experimental Protocols

Analysis of 3-Octen-2-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of **3-octen-2-ol** from a biological matrix (e.g., mushroom tissue) using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Materials:

- Biological sample (e.g., fresh mushroom tissue)
- 20 mL headspace vials with PTFE/silicone septa
- SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Analytical balance
- Internal standard (e.g., 2-octanol)

Procedure:

- Sample Preparation:
 - Weigh approximately 1-2 g of the homogenized biological sample into a 20 mL headspace vial.
 - Add a known amount of internal standard.
 - Seal the vial immediately.
- Headspace Solid-Phase Microextraction (HS-SPME):



- Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes)
 to allow volatile compounds to equilibrate in the headspace.
- Expose the SPME fiber to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile analytes.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Injector:
 - Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
 - · GC Column:
 - Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at a rate of 5°C/min.
 - Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Mass Spectrometer:
 - Operate in electron ionization (EI) mode at 70 eV.
 - Scan a mass range of m/z 35-350.
 - Ion source temperature: 230°C.
 - Transfer line temperature: 280°C.
- Data Analysis:

Foundational & Exploratory

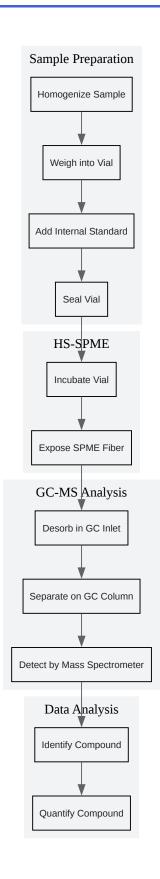




 Identify 3-octen-2-ol based on its retention time and mass spectrum by comparison with a pure standard and/or a spectral library (e.g., NIST).

• Quantify the compound using the peak area ratio of the analyte to the internal standard.





Workflow for GC-MS Analysis of 3-Octen-2-ol.



Insect Repellency Bioassay

This protocol describes a general "arm-in-cage" bioassay to evaluate the repellency of **3-octen-2-ol** against mosquitoes. This method should be conducted with appropriate ethical considerations and safety precautions.[10][11]

Materials:

- Test insects (e.g., female Aedes aegypti mosquitoes, 5-10 days old, non-blood-fed)
- Test cages (e.g., 30x30x30 cm) containing a known number of mosquitoes (e.g., 50-100)
- Solution of **3-octen-2-ol** in a suitable solvent (e.g., ethanol) at various concentrations
- Control solution (solvent only)
- Human volunteer
- Latex gloves
- Timer

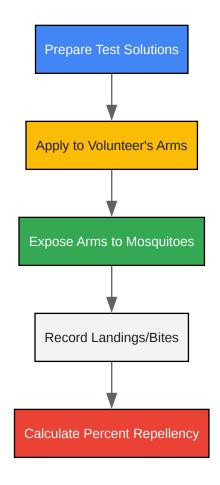
Procedure:

- · Preparation:
 - The volunteer should avoid using scented soaps, lotions, or perfumes on the day of the test.
 - Apply a known volume (e.g., 1 mL) of the control solution to one forearm of the volunteer, from the wrist to the elbow, and allow it to dry.
 - Apply the same volume of the 3-octen-2-ol test solution to the other forearm and allow it to dry.
- Bioassay:
 - Insert the control-treated forearm into a test cage for a set period (e.g., 3 minutes).



- Record the number of mosquitoes that land and/or attempt to bite.
- Remove the arm and allow the mosquitoes to settle.
- Insert the 3-octen-2-ol-treated forearm into a different test cage containing a fresh batch of mosquitoes for the same duration.
- Record the number of landings and/or attempted bites.
- Data Analysis:
 - Calculate the percent repellency for each concentration of 3-octen-2-ol using the following formula:
 - Percent Repellency = [(C T) / C] * 100
 - Where C is the number of landings/bites on the control arm and T is the number of landings/bites on the treated arm.
 - Repeat the experiment with different concentrations to determine the dose-response relationship.





Workflow for Insect Repellency Bioassay.

Conclusion

3-Octen-2-ol is a volatile organic compound with significant implications in both fundamental and applied research. Its role as a key aroma component and a semiochemical makes it a valuable target for studies in food science, chemical ecology, and pest management. This technical guide has provided a comprehensive overview of the current knowledge on **3-octen-2-ol**, offering researchers a solid foundation for future investigations into its properties, biosynthesis, and biological functions. The detailed protocols and visual diagrams are intended to facilitate experimental design and a deeper understanding of the complex systems in which this fascinating molecule operates. Further research is warranted to fully elucidate its odor detection threshold, explore its presence in a wider range of organisms, and unravel the intricacies of its signaling pathways.



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